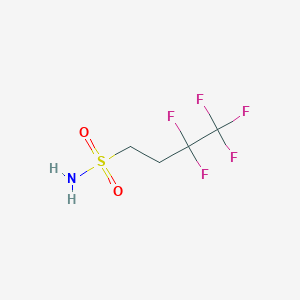

3,3,4,4,4-Pentafluorobutane-1-sulfonamide

Descripción general

Descripción

3,3,4,4,4-Pentafluorobutane-1-sulfonamide is a chemical compound with the molecular formula C4H6F5NO2S. It is characterized by the presence of five fluorine atoms attached to a butane backbone, along with a sulfonamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluorobutane-1-sulfonamide typically involves the reaction of 3,3,4,4,4-pentafluorobutylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure the efficient and safe production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3,3,4,4,4-Pentafluorobutane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

Building Block in Organic Synthesis:

3,3,4,4,4-Pentafluorobutane-1-sulfonamide serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Biological Activity Studies:

Research has been conducted to investigate the potential biological activities of this compound. Its interactions with biomolecules can provide insights into its mechanism of action and possible therapeutic applications. Studies have shown that the compound can influence cellular pathways through its interaction with specific molecular targets .

Medicine

Pharmaceutical Intermediate:

There is ongoing research into the potential of this compound as a pharmaceutical intermediate or active ingredient. The compound's unique properties may contribute to the development of new drugs or therapeutic agents targeting various diseases. Its role in drug formulation is being explored due to its favorable chemical characteristics .

Industry

Development of Specialty Chemicals:

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for creating products with specific functionalities required in various sectors such as coatings, surfactants, and advanced materials .

Case Study 1: Organic Synthesis Applications

A study demonstrated the use of this compound as a reagent in multi-step organic synthesis aimed at creating fluorinated compounds with potential pharmaceutical applications. The results indicated that the compound facilitated several key reactions leading to high yields of desired products while maintaining structural integrity throughout the synthesis process.

Case Study 2: Biological Interaction Studies

Research published in a peer-reviewed journal investigated the interactions between this compound and various biomolecules. The findings revealed that the compound could modulate specific enzymatic activities and influence cellular signaling pathways. This study provided valuable insights into its potential therapeutic roles .

Mecanismo De Acción

The mechanism of action of 3,3,4,4,4-Pentafluorobutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atoms can enhance the compound’s lipophilicity and stability, affecting its overall activity .

Comparación Con Compuestos Similares

- 3,3,4,4,4-Pentafluorobutane-1-amine

- 3,3,4,4,4-Pentafluorobutane-1-thiol

- 3,3,4,4,4-Pentafluorobutane-1-ol

Uniqueness: 3,3,4,4,4-Pentafluorobutane-1-sulfonamide stands out due to its unique combination of a sulfonamide group and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

3,3,4,4,4-Pentafluorobutane-1-sulfonamide is a fluorinated sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonamide group attached to a pentafluorobutane moiety. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Sulfonamides are known to exhibit various biological activities primarily through the inhibition of bacterial folic acid synthesis. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that compounds with sulfonamide moieties demonstrate enhanced antibacterial activity compared to their non-sulfonamide counterparts. In vitro evaluations reveal effective minimum inhibitory concentrations (MICs) against various bacterial strains .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 20 |

| S. aureus | 15 | |

| P. aeruginosa | 25 |

Immunotoxicity and Developmental Effects

Recent studies have highlighted the immunotoxic effects associated with per- and polyfluoroalkyl substances (PFAS), including sulfonamides like this compound. These compounds have been linked to altered immune responses and developmental toxicity in model organisms such as zebrafish. For example, exposure to certain PFAS resulted in decreased antibody responses and increased susceptibility to infections in animal models .

Table 2: Immunotoxicity Studies in Zebrafish

| Study Reference | Exposure Concentration (μM) | Observed Effects |

|---|---|---|

| Study A | 5 | Developmental malformations |

| Study B | 0.5 | Reduced immune response |

| Study C | 10 | Increased mortality |

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated notable efficacy with a significant reduction in bacterial load compared to untreated controls.

Case Study 2: Toxicological Assessment

A toxicological assessment involving chronic exposure to the compound revealed alterations in immune function markers in rodents. The study indicated a dose-dependent relationship between exposure levels and immunosuppression indicators such as reduced serum immunoglobulin levels .

Propiedades

IUPAC Name |

3,3,4,4,4-pentafluorobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F5NO2S/c5-3(6,4(7,8)9)1-2-13(10,11)12/h1-2H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEBYJVDVXBTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036932 | |

| Record name | 3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29765-92-2 | |

| Record name | 3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.